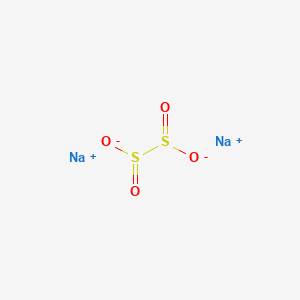

Sodium dithionite is an inorganic sodium salt that is the disodium salt of dithionous acid. It has a role as a reducing agent and a bleaching agent. It contains a dithionite(2-).

Dithionite. The dithionous acid ion and its salts.

Na2O4S2

Sodium dithionite

CAS No.:

Cat. No.: VC13331623

Molecular Formula: Na2S2O4

Na2O4S2

Molecular Weight: 174.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Na2S2O4 Na2O4S2 |

|---|---|

| Molecular Weight | 174.11 g/mol |

| Standard InChI | InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |

| Standard InChI Key | JVBXVOWTABLYPX-UHFFFAOYSA-L |

| Impurities | > 88% pure w/w. Impurities: Disodium disulfite (1-5% w/w); Sodium sulfite (1-5% w/w); Sodium thiosulfate (0-2% w/w) |

| Canonical SMILES | [O-]S(=O)S(=O)[O-].[Na+].[Na+] |

| Colorform | White or grayish-white crystalline powder Light-lemon-colored solid in powder or flake form White, colorless or yellow-white crystals |

| Flash Point | about 100 °C (open cup) >100 °C o.c. |

| Melting Point | 52 °C (decomposes) |

Introduction

Molecular Structure and Crystallographic Properties

The dithionite anion (S₂O₄²⁻) exhibits a unique geometry that underpins its reactivity. X-ray crystallography and Raman spectroscopy reveal a C₂ symmetric structure with an O-S-S-O torsional angle of 16° in the anhydrous form . In the dihydrated state (Na₂S₂O₄·2H₂O), this angle increases to 56°, adopting a gauche configuration . The S-S bond length, measured at 239 pm, is approximately 30 pm longer than typical disulfide bonds, rendering it susceptible to homolytic cleavage . This fragility explains the anion’s tendency to dissociate into [SO₂]⁻ radicals in solution, a behavior confirmed by electron paramagnetic resonance (EPR) spectroscopy .

Hydration Effects

Hydration significantly alters the anion’s stability. The dihydrated form demonstrates reduced susceptibility to oxidation compared to the anhydrous variant, likely due to hydrogen bonding interactions that stabilize the crystal lattice . This structural insight informs industrial practices, where controlled hydration is employed to enhance shelf life during storage and transport .

Industrial Synthesis Methods

Sodium dithionite is produced globally at a scale exceeding 300,000 tons annually, primarily through reductive processes involving sulfur dioxide (SO₂) . Three dominant methods are employed:

Zinc Powder Reduction

This two-step process involves the initial reaction of zinc powder with SO₂ to form zinc dithionite (ZnS₂O₄), followed by alkaline hydrolysis with sodium hydroxide:

-

-

The zinc hydroxide byproduct is filtered, and the solution is evaporated to yield crystalline Na₂S₂O₄ .

Sodium Borohydride Method

A single-step reduction utilizing sodium borohydride (NaBH₄) offers higher efficiency:

Each equivalent of hydride (H⁻) reduces two equivalents of SO₂, minimizing waste generation .

Formate-Based Synthesis

A patented method employs sodium formate, methanol, and alkalis under controlled conditions :

-

Reactants: Sodium formate, SO₂, and sodium hydroxide/carbonate.

-

Conditions: 65–80°C in aqueous methanol; superatmospheric pressure enhances yield (up to 92% purity) .

-

Byproducts: Carbon dioxide (CO₂) and trace organics, which are removed via distillation .

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Zinc Powder | Zn, SO₂, NaOH | 25–90 | 75–85 | 85–90 |

| Sodium Borohydride | NaBH₄, SO₂, NaOH | 50–70 | 90–95 | 92–95 |

| Formate Process | HCOONa, SO₂, NaOH/Na₂CO₃ | 65–80 | 88–92 | 92–94 |

Physicochemical Properties and Degradation Pathways

Thermal and Hydrolytic Stability

Anhydrous Na₂S₂O₄ decomposes above 90°C in air, producing sodium sulfate (Na₂SO₄) and SO₂ gas . Under anaerobic conditions, decomposition at 150°C yields sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), and elemental sulfur . Hydrolysis in aqueous media follows:

This reaction limits the shelf life of aqueous solutions to a few hours, necessitating on-site preparation in industrial settings .

Redox Behavior

As a strong reducing agent (), sodium dithionite facilitates the reduction of:

Industrial and Environmental Applications

Textile Industry

Na₂S₂O₄ is the dominant bleaching agent for cellulose fibers, removing natural pigments without damaging fabric integrity . Its reductive action converts colored chromophores into colorless leuco compounds, which are subsequently washed away .

Pulp and Paper Manufacturing

In mechanical pulping, sodium dithionite brightens wood pulp by reducing lignin-derived chromophores, achieving brightness gains of 5–10 ISO units .

Environmental Remediation

The compound reduces toxic hexavalent chromium (Cr⁶⁺) to less mobile trivalent chromium (Cr³⁺) in wastewater, achieving >99% efficiency at pH 3–4 .

Table 2: Application-Specific Usage Parameters

| Application | Concentration (g/L) | Temperature (°C) | pH | Contact Time (min) |

|---|---|---|---|---|

| Textile Bleaching | 5–10 | 60–70 | 6–7 | 30–60 |

| Pulp Brightening | 2–5 | 50–60 | 5–6 | 45–90 |

| Cr⁶⁺ Reduction | 10–20 | 25–30 | 3–4 | 15–30 |

Market Dynamics and Future Prospects

The global sodium dithionite market, valued at $1.2 billion in 2024, is projected to grow at a 4.3% CAGR through 2030 . Key drivers include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume